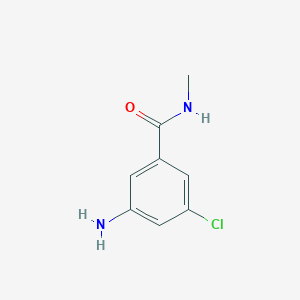

3-amino-5-chloro-N-methylbenzamide

Description

3-Amino-5-chloro-N-methylbenzamide (C₈H₉ClN₂O) is a benzamide derivative featuring a benzene ring substituted with an amino group at position 3, a chlorine atom at position 5, and an N-methylated amide group. Such methods often yield high purity (>99%) and moderate to good yields (e.g., 62% in ).

Properties

IUPAC Name |

3-amino-5-chloro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSLVNSUYGRJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-amino-5-chloro-N-methylbenzamide can be achieved through several methods. One common method involves the following steps :

Oxidation: Benzoic acid is oxidized under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate to generate benzoic acid.

Substitution: Chlorine gas is used to carry out a substitution reaction to generate 3,5-dichlorobenzoic acid.

Methyl Substitution: A Grignard reagent is used to carry out methyl substitution on the 5-chlorine to generate 3-methyl-5-chlorobenzoic acid.

Nitro-Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro-substitution with nitric acid under the catalytic action of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid.

Catalytic Hydrogenation: The nitro group is reduced to an amino group through catalytic hydrogenation.

Amidation: The intermediate reacts with methylamine to obtain this compound.

Industrial Production Methods:

Industrial production methods for this compound typically involve similar steps but are optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

3-amino-5-chloro-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Amidation: The compound can form amides through reactions with amines.

Common Reagents and Conditions:

Oxidation: N-hydroxyphthalimide and cobalt acetylacetonate.

Reduction: Catalytic hydrogenation using hydrogen gas and a suitable catalyst.

Substitution: Chlorine gas for halogenation, Grignard reagents for methyl substitution.

Amidation: Methylamine for forming the amide bond.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amino-substituted benzamides .

Scientific Research Applications

Chemistry:

3-amino-5-chloro-N-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology:

In biological research, this compound is used to study enzyme interactions and protein binding. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays .

Medicine:

Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry:

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the amino and chloro groups, which facilitate binding to active sites and other functional regions of the target molecules .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Structural Variations :

- 2-Amino-5-chloro-N,3-dimethylbenzamide (): Differs in substituent positions (amino at position 2, chloro at 5, methyl at 3) and includes an additional methyl group. This positional isomerism could alter electronic properties and binding affinities in biological systems.

- 3-Chloro-N-phenylbenzamide (): Replaces the amino and N-methyl groups with a single chlorine and phenyl amide substituent.

- 5-Amino-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide (): Features a trifluoromethylphenyl group, which enhances lipophilicity and metabolic stability—a common strategy in drug design.

Table 1: Substituent Impact on Properties

Crystallographic and Physical Properties

- Crystal Packing (): 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system (space group P21/c) with a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å. Such data are crucial for understanding solubility and stability—properties that vary with substituent electronic effects.

Biological Activity

3-Amino-5-chloro-N-methylbenzamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features an amino group at the third position, a chlorine atom at the fifth position, and a methyl group attached to the nitrogen of the benzamide moiety. This compound has garnered attention for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

- Molecular Formula : C10H12ClN2O

- Molecular Weight : 212.67 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Nitration and Reduction : Starting from 3-methyl-2-nitrobenzoic acid, nitration followed by reduction yields 3-methyl-2-amino benzoic acid.

- Chlorination : The amino benzoic acid is chlorinated to introduce the chlorine atom.

- Amidation : The chlorinated product is reacted with methylamine to form the final compound.

These synthetic routes can be optimized in industrial settings to enhance yield and purity, utilizing specific catalysts and controlled reaction conditions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus at specific concentrations.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory activity. In laboratory models, it has been observed to reduce inflammation markers, indicating a potential role in treating inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors in biological systems. It is hypothesized that the compound may inhibit certain enzymes involved in inflammatory pathways or microbial resistance mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli, S. aureus | |

| Anti-inflammatory | Reduction of inflammation markers | |

| Enzyme Inhibition | Potential inhibition of inflammatory enzymes |

Case Study: Antimicrobial Efficacy

A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The results indicated that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by over 70%, showcasing its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Amino and chloro substitutions | Antimicrobial |

| 2-Amino-5-chloro-N,N-dimethylbenzamide | Dimethyl substitution at nitrogen | Moderate activity |

| 4-Amino-2-chloro-N-ethylbenzamide | Ethyl substitution at nitrogen | Lower activity |

The presence of specific substituents influences the compound's reactivity and biological activity, making this compound a unique candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.